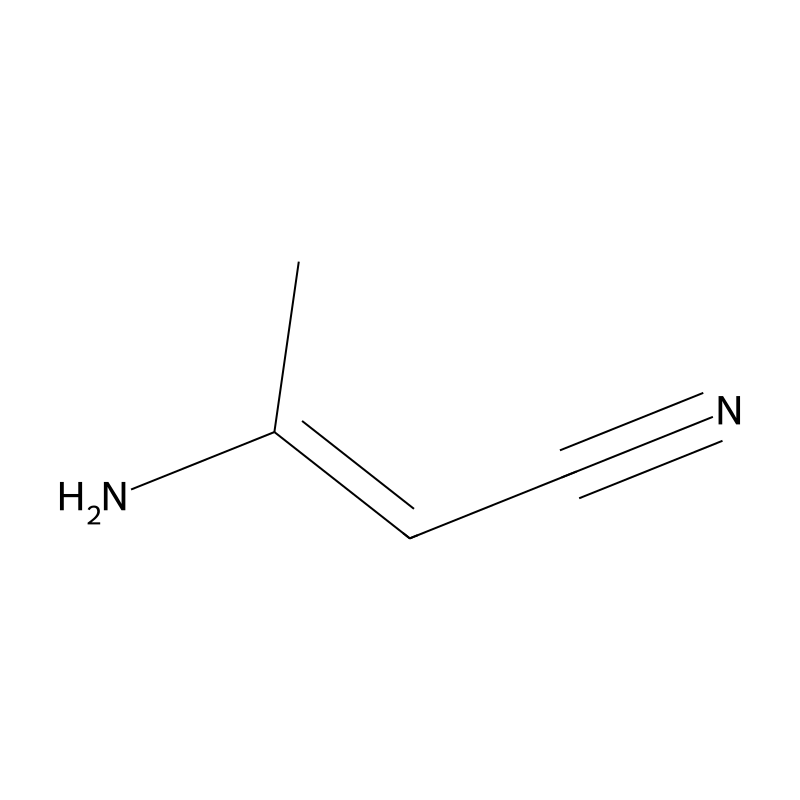

3-Aminocrotononitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

3-Aminocrotononitrile is an organic compound with the molecular formula and a molecular weight of approximately 82.1 g/mol. It is characterized as a yellowish solid that appears as flakes and has a melting point range of 79–83 °C for its cis form and 52–53 °C for its trans form. This compound is soluble in ethanol and diethyl ether but exhibits limited solubility in benzene and water .

3-Aminocrotononitrile is known by several synonyms, including 3-amino-2-butenenitrile, β-aminocrotonitrile, and diacetonitrile . It serves as an important intermediate in various chemical syntheses, particularly in the production of heterocycles and pharmaceuticals.

Precursor for Heterocyclic Synthesis

-ACN serves as a valuable building block for synthesizing heterocyclic compounds, which are ring structures containing atoms other than carbon. Its bifunctional nature, with both amine and nitrile groups, allows for participation in various condensation reactions. For instance, research has explored its use in the formation of bis(trifluoromethyl)pyrimidinones through cyclocondensation with hexafluoroacetone(ethoxycarbonylimine) [1].

Synthesis of Functionalized Pyridines

Research has investigated the reactivity of 3-ACN with ferrocenyl-1,2-enones. This reaction leads to the formation of ferrocenyl pyridines, which are organometallic compounds with potential applications in catalysis and materials science [2].

Diazotation Coupling Reactions

-ACN can undergo diazotization coupling reactions with para-substituted anilines. This reaction yields 2-arylhydrazone-3-ketimino-butyronitriles, which are potentially useful intermediates for the synthesis of more complex molecules [3].

- Formation of Ferrocenyl Pyridines: It reacts with ferrocenyl-1,2-enones to yield ferrocenyl pyridines, which are valuable in organometallic chemistry .

- Diazotization Coupling: This compound undergoes diazotization coupling with p-substituted anilines to produce 2-arylhydrazone-3-ketimino-butyronitriles .

- Electrophilic Attack: When reacted with aryldiazonium salts, it can produce 2-arylhydrazono-3-ketobutyronitriles instead of the expected triazene due to electrophilic attack at the β-carbon .

While specific biological activities of 3-aminocrotononitrile are not extensively documented, its derivatives have been explored for various pharmacological applications. For instance, it has been noted for its potential use in synthesizing anticonvulsant agents and other pharmaceutical compounds . The compound's reactivity suggests it may play a role in biological systems, particularly in drug development.

The synthesis of 3-aminocrotononitrile primarily involves the dimerization of acetonitrile. The following methods are commonly employed:

- Deprotonation Method: Acetonitrile is deprotonated using sodium amide as a strong base in the presence of liquid ammonia. This process leads to the formation of the sodium salt of 3-aminocrotononitrile, which is subsequently hydrolyzed to yield the desired product .

- Alternative Routes: Various synthetic routes exist that utilize different solvents and conditions, allowing for flexibility in production depending on desired yields and purity levels .

3-Aminocrotononitrile finds diverse applications across multiple industries:

- Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical agents, including sulfsomizole and other therapeutic compounds .

- Agrochemicals: The compound plays a role in developing pesticides and herbicides .

- Dyestuffs: It is also utilized in producing azo dyes, which are important in textile applications .

Interaction studies involving 3-aminocrotononitrile primarily focus on its reactivity with other chemical species. Its ability to form complex structures with ferrocenyl compounds indicates potential applications in materials science and catalysis. Additionally, its interactions with diazonium salts highlight its utility in organic synthesis pathways that require selective functionalization .

Several compounds share structural or functional similarities with 3-aminocrotononitrile. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Aminobutyronitrile | C4H8N2 | Similar structure; used in similar synthetic routes |

| Crotononitrile | C4H5N | Lacks amino group; used primarily as a nitrile |

| 3-Aminobutenoic Acid | C4H7NO2 | Contains carboxylic acid; used in pharmaceutical synthesis |

| 4-Aminobutyronitrile | C4H8N2 | Isomeric form; exhibits different reactivity patterns |

Uniqueness of 3-Aminocrotononitrile: The presence of both amino and nitrile functional groups allows for unique reactivity patterns not found in similar compounds. This dual functionality makes it particularly valuable as an intermediate in synthesizing more complex molecules.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

General Manufacturing Information

2-Butenenitrile, 3-amino-: ACTIVE